Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852801
InChI: InChI=1S/C16H18O5/c1-10-6-13-14(20-9-12-4-3-5-19-12)7-11(16(17)18-2)8-15(13)21-10/h6-8,12H,3-5,9H2,1-2H3
SMILES:
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol

Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate

CAS No.:

Cat. No.: VC15852801

Molecular Formula: C16H18O5

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate -

Specification

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
IUPAC Name methyl 2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylate
Standard InChI InChI=1S/C16H18O5/c1-10-6-13-14(20-9-12-4-3-5-19-12)7-11(16(17)18-2)8-15(13)21-10/h6-8,12H,3-5,9H2,1-2H3
Standard InChI Key WIZADGIRUKHAGP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)OC

Introduction

Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate is a complex organic compound belonging to the benzofuran class. This compound features a methyl group, a tetrahydrofuran moiety, and an ester functional group, contributing to its potential biological activity and versatility in various applications. The compound's structure includes a fused benzene and furan ring system, which is characteristic of benzofurans.

Synthesis and Chemical Reactions

The synthesis of Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate typically involves several steps, including alkylation reactions and esterification. Specific reagents such as alkyl halides, acids or bases for catalysis, and various solvents are required to facilitate the reaction conditions. Careful control of temperature and reaction times is crucial for optimizing yield and purity.

Potential Applications and Biological Activity

Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate has potential applications in pharmaceutical research due to its structural features that may influence biological activity. The mechanism of action is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.

Data Table for Key Information

PropertyDescription
CAS Number1291491-22-9
PurityTypically 97%
Chemical ClassBenzofuran derivative
SynthesisInvolves alkylation and esterification
Potential ApplicationsPharmaceutical research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator